REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[C:11]2[CH:12]=[C:13]([Br:16])[CH:14]=[CH:15][C:10]=2[O:9][CH:8]=1)(=O)=O.[CH3:19][O:20][CH2:21][C:22]#[CH:23]>>[Br:16][C:13]1[CH:14]=[CH:15][C:10]2[O:9][CH:8]=[C:7]([C:23]#[C:22][CH2:21][O:20][CH3:19])[C:11]=2[CH:12]=1
|
Name
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5-bromobenzofuran-3-yl trifluoromethanesulphonate
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Quantity
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9.31 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=COC2=C1C=C(C=C2)Br)(F)F
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Name
|
|
Quantity
|
3.52 mL
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Type
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reactant
|
Smiles
|
COCC#C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
BrC=1C=CC2=C(C(=CO2)C#CCOC)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |